Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-

Catalog No.
S13033030
CAS No.
821784-72-9
M.F
C18H22N2O
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl...

CAS Number

821784-72-9

Product Name

Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-

IUPAC Name

4-[5-(cyclohexylmethylamino)pyridin-3-yl]phenol

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C18H22N2O/c21-18-8-6-15(7-9-18)16-10-17(13-19-12-16)20-11-14-4-2-1-3-5-14/h6-10,12-14,20-21H,1-5,11H2

InChI Key

GRGKMYDWHXPKHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O

Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- is a complex organic compound characterized by its unique molecular structure, which includes a phenolic group, a pyridine ring, and a cyclohexylmethylamino substituent. Its molecular formula is C16H20N2OC_{16}H_{20}N_2O with a molecular weight of approximately 260.34 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups that facilitate various

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Quinone derivatives can be reduced back to phenolic compounds through the action of reducing agents like sodium borohydride.
  • Electrophilic Aromatic Substitution: The presence of the activating phenolic group allows for substitution reactions, where electrophiles can replace hydrogen atoms on the aromatic ring.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound has been investigated for its ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that this compound may have effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition: Its structural features allow it to interact with specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.

The synthesis of Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic synthesis techniques. Common methods include:

  • Suzuki-Miyaura Coupling: This reaction is used for forming carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst.
  • Reflux Reactions: Various reactants are refluxed in suitable solvents under controlled conditions to facilitate the formation of the desired product.
  • Purification Techniques: After synthesis, purification methods such as chromatography or crystallization are employed to isolate the compound with high purity.

Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- has several applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery efforts aimed at targeting specific diseases due to its biological activity.
  • Material Science: The compound's unique structure allows it to be used in developing novel polymers and resins with enhanced properties.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Interaction studies have shown that Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- can engage with various biological targets:

  • Protein Binding: The compound's ability to form hydrogen bonds and π-π interactions enables it to bind effectively with proteins, influencing their activity.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, leading to downstream effects that can alter biological pathways.

These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Aspects
Phenol, 4-amino-3-methyl-Lacks pyridine and cyclohexylmethyl groupsSimpler structure
Phenol, 3-amino-Contains an amino group but differs in substitution positionLess complex
Phenol, 3-[4-(2-furanylmethyl)amino]-2-quinazolinyl- Contains a quinazoline ring instead of pyridineDifferent heterocyclic structure

Uniqueness

The uniqueness of Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- lies in its combination of functional groups that provide enhanced biological activity compared to similar compounds. Its structural complexity allows for diverse chemical reactivity and interaction profiles that are not present in simpler analogs. This makes it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

282.173213330 g/mol

Monoisotopic Mass

282.173213330 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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